4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine
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Overview
Description
4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a dichlorophenyl group, a sulfanyl group, a methoxymethyl group, and a phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzene as a starting material.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reagent reacts with the intermediate compound.
Addition of the Methoxymethyl Group: The methoxymethyl group can be added using methoxymethyl chloride in the presence of a base.
Final Coupling with Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki–Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,3-Dichlorophenyl)sulfanyl]-6-methyl-2-phenylpyrimidine
- 4-[(2,3-Dichlorophenyl)sulfanyl]-6-(hydroxymethyl)-2-phenylpyrimidine
- 4-[(2,3-Dichlorophenyl)sulfanyl]-6-(ethoxymethyl)-2-phenylpyrimidine
Uniqueness
4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs .
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)sulfanyl-6-(methoxymethyl)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-23-11-13-10-16(24-15-9-5-8-14(19)17(15)20)22-18(21-13)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXBFHINRUWLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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